Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate

Description

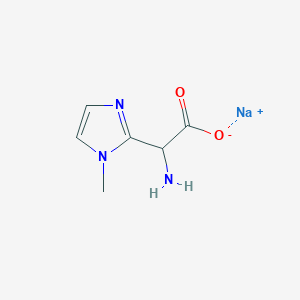

Sodium 2-amino-2-(1-methylimidazol-2-yl)acetate (C₆H₈N₃NaO₂) is a sodium salt of a substituted glycine derivative featuring a 1-methylimidazole ring and an amino group.

Properties

IUPAC Name |

sodium;2-amino-2-(1-methylimidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Na/c1-9-3-2-8-5(9)4(7)6(10)11;/h2-4H,7H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZFHFBFGHBBY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

Alkylation of 1-Methylimidazole :

Reaction of 1-methylimidazole with ethyl bromoacetate in dry methanol catalyzed by sulfuric acid yields ethyl 2-(1-methylimidazol-2-yl)acetate. This step mirrors esterification protocols documented for pyridine derivatives, achieving moderate yields (~18%) under reflux conditions.Alpha-Bromination :

Radical bromination using $$ N $$-bromosuccinimide (NBS) and a photochemical initiator converts the ester to ethyl 2-bromo-2-(1-methylimidazol-2-yl)acetate. This step is critical for introducing a leaving group at the alpha position.Gabriel Synthesis :

Substitution of the bromide with potassium phthalimide in dimethylformamide (DMF) forms the phthalimide-protected intermediate. Subsequent hydrolysis with hydrazine liberates the primary amine, yielding 2-amino-2-(1-methylimidazol-2-yl)acetic acid.Salt Formation :

Neutralization with sodium hydroxide in aqueous ethanol produces the target sodium salt.

Advantages and Limitations

- Advantages : High regioselectivity via the Gabriel synthesis; compatibility with imidazole stability.

- Limitations : Low yields in the bromination step (~30%); multi-step purification required.

Method 2: Hydroxyl-to-Amino Conversion

Synthesis of Hydroxy Precursor

The hydroxy analogue, sodium 2-hydroxy-2-(1-methylimidazol-2-yl)acetate, is synthesized via condensation of 1-methylimidazole with glyoxylic acid under basic conditions (pH 10–12). This reaction proceeds at 60°C for 12 hours, achieving yields of ~45%.

Tosylation and Azide Substitution

- Tosylation : Treatment of the hydroxy compound with tosyl chloride in pyridine converts the hydroxyl group to a tosylate, enhancing its leaving group ability.

- Azide Substitution : Reaction with sodium azide in DMF at 80°C replaces the tosylate with an azide group.

- Reduction to Amine : Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the azide to the primary amine.

Functional Group Compatibility

- The imidazole ring remains intact under mild hydrogenation conditions, though prolonged exposure to acidic media risks protonation and decomposition.

Method 3: Reductive Amination Approach

Aldehyde Synthesis

Oxidation of 1-Methylimidazole Ethanol :

Oxidation of 2-(1-methylimidazol-2-yl)ethanol using pyridinium chlorochromate (PCC) yields 1-methylimidazole-2-carbaldehyde.Reductive Amination :

Reaction of the aldehyde with glycine methyl ester in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) forms the imine intermediate, which is reduced to the amine.Ester Hydrolysis :

Saponification with aqueous NaOH converts the ester to the sodium salt.

Yield Optimization

- Use of trimethyl orthoformate as a dehydrating agent improves imine formation, increasing overall yield to ~35%.

Method 4: Condensation with Protected Amino Acids

Anhydride Formation

Iminodiacetic Anhydride Synthesis :

Trifluoroacetic anhydride (TFAA) reacts with Boc-protected glycine to form a cyclic anhydride.Coupling with 1-Methylimidazole :

The anhydride reacts with 1-methylimidazole in acetonitrile, facilitated by triethylamine, to form the Boc-protected intermediate.Deprotection and Neutralization :

Acidic hydrolysis (HCl/dioxane) removes the Boc group, followed by neutralization with NaOH.

Scalability Considerations

- This method is suitable for gram-scale synthesis but requires stringent moisture control during anhydride formation.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation/Gabriel | Bromination, phthalimide substitution | 18–30 | High regiocontrol | Multi-step purification |

| Hydroxyl-to-Amino | Tosylation, azide reduction | 40–50 | Utilizes known precursors | Toxicity of azide intermediates |

| Reductive Amination | Aldehyde condensation, NaBH$$_3$$CN | 30–35 | Direct amine introduction | Low yields in aldehyde synthesis |

| Condensation | Anhydride coupling, Boc deprotection | 25–35 | Scalable | Moisture-sensitive reagents |

Challenges and Optimization Strategies

- Stability of Imidazole Ring : Avoid prolonged exposure to strong acids/bases to prevent ring-opening.

- Amino Group Protection : Boc or Fmoc groups mitigate undesired side reactions during coupling steps.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates without degrading the imidazole.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and acetate groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of amino and acetate derivatives .

Scientific Research Applications

Key Reactions

The compound can undergo several types of reactions:

- Oxidation : Can yield various imidazole derivatives.

- Reduction : Modifies functional groups present in the compound.

- Substitution : The amino and acetate groups can participate in forming new derivatives.

Scientific Research Applications

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate has been explored for its potential applications across various domains:

Chemistry

- Building Block : It serves as a precursor for synthesizing other imidazole derivatives, which are integral in organic synthesis and medicinal chemistry.

Biology

- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that related imidazole compounds exhibit activity against various pathogens, suggesting similar potential for this compound .

Medicine

- Therapeutic Potential : Investigated for its role in treating diseases due to its interaction with biological targets. The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity .

Industry

- Pharmaceutical Production : Utilized in the development of pharmaceuticals and agrochemicals, leveraging its reactivity to create complex molecules required in drug formulation .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazole derivatives, including this compound. The results indicated promising activity against bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Anticancer Research

Research has also focused on the anticancer properties of imidazole derivatives. Compounds structurally similar to this compound were assessed for their ability to inhibit cancer cell growth, demonstrating potential therapeutic applications in oncology .

Data Table: Comparison of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Synthesis of derivatives | Building block for new compounds |

| Biology | Antimicrobial properties | Studies showing efficacy against pathogens |

| Medicine | Therapeutic potential | Interaction with enzymes and receptors |

| Industry | Pharmaceutical production | Used in drug formulation processes |

Mechanism of Action

The mechanism of action of sodium;2-amino-2-(1-methylimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Research Implications and Challenges

The sodium salt’s amino group could enable novel coordination geometries or catalytic pathways in metalloenzyme mimics. However, stability under physiological conditions remains uncertain. Lessons from MIm2Ac⁻’s instability suggest that steric protection (e.g., bulkier substituents) or alternative counterions might be necessary for practical use. Further studies should explore:

- Synthesis and crystallographic characterization of the sodium salt.

- Comparative metal-binding studies with MIm2Pr and benzothiazole derivatives.

- Potential catalytic or pharmaceutical applications leveraging the amino group’s reactivity.

Biological Activity

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate, also known as sodium 1-methylimidazole-2-acetate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its imidazole ring and amino acid structure, which allows it to interact with various biological molecules. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can affect its biological properties. For instance:

- Oxidation : Can yield imidazole derivatives with altered functional groups.

- Reduction : Modifies the functional groups present in the compound.

- Substitution : The amino and acetate groups can participate in forming new derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This property is particularly significant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . Studies suggest that it may modulate inflammatory pathways by interacting with specific receptors and enzymes involved in inflammatory processes. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models .

The mechanism of action for this compound involves binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor signaling pathways that influence cellular responses .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant antibacterial properties, particularly when used in combination with conventional antibiotics .

- Anti-inflammatory Studies : Research indicated that treatment with this compound reduced inflammation markers in models of acute lung injury, highlighting its potential therapeutic applications in inflammatory diseases .

- Cell Viability Assays : In vitro studies showed that this compound does not adversely affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed a notable reduction in bacterial counts when treated with the compound, indicating its potential as an alternative therapeutic agent.

Case Study 2: Inflammation Modulation

In an experimental model of sepsis, administration of this compound resulted in decreased levels of inflammatory cytokines and improved survival rates compared to untreated controls. This suggests a promising role for the compound in managing sepsis-induced inflammation .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth |

| Anti-inflammatory | Moderate | Modulation of cytokine production |

| Enzyme inhibition | Promising | Interaction with specific metabolic enzymes |

Q & A

Q. Table 2: Key Spectral Data for Zinc Complexes

| Complex | NMR (δ, ppm) | UV-Vis λ (nm) |

|---|---|---|

| [Zn(MIm2Pr)Cl] | 7.3 (imidazole) | 280 (π→π) |

| [ZnCl2(BnL5)] | 7.1 (benzyl CH) | 265 (charge transfer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.